Diphyllin acetyl apioside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

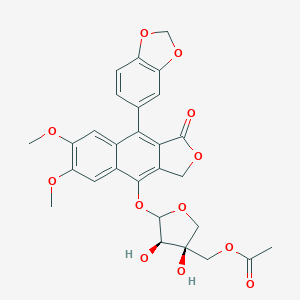

Diphyllin acetyl apioside is an arylnaphthalene lignan glycoside primarily isolated from Justicia procumbens and Haplophyllum hispanicum. It consists of a diphyllin aglycone (a tetracyclic aromatic lactone) linked to an apiofuranosyl sugar moiety modified with an acetyl group at the 5-position (Figure 1). This structural modification enhances its lipophilicity and bioavailability compared to non-acetylated analogs .

Its pharmacological significance includes:

- Anti-inflammatory activity: IC50 of 0.27 μmol/ear in TPA-induced mouse ear edema, surpassing indomethacin (IC50 = 1.23 μmol/ear) .

- Antiviral activity: MIC <0.25 µg/mL against vesicular stomatitis virus (VSV) .

- 5-Lipoxygenase (5-LOX) inhibition: Complete inhibition at 50 µM and IC50 of 0.6 µM against leukotriene B4 (LTB4) .

科学研究应用

Antitumor Activity

Research indicates that diphyllin and its derivatives exhibit significant antitumor properties. Studies have shown that diphyllin acetyl apioside can inhibit tumor cell proliferation through various mechanisms:

- Inhibition of V-ATPase : This enzyme plays a crucial role in cancer cell survival and proliferation. Inhibiting V-ATPase disrupts cellular pH homeostasis, leading to apoptosis in cancer cells .

- Induction of Apoptosis : Compounds related to diphyllin have been shown to promote mitochondrial-mediated apoptosis by altering the expression of proteins such as Bcl-2 and Bax, which are critical regulators of the apoptotic pathway .

Antiviral Properties

This compound has demonstrated antiviral activity against various viruses. Its mechanism involves inhibiting viral replication and modulating immune responses, making it a candidate for further research in antiviral drug development .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. This includes reducing the expression of pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have documented the effectiveness of this compound in different applications:

常见问题

Basic Research Questions

Q. What methodologies are recommended for isolating diphyllin acetyl apioside from plant sources, and how is purity validated?

this compound can be isolated using high-speed counter-current chromatography (HSCCC) with optimized solvent systems (e.g., hexane/ethyl acetate/methanol/water). Purity is validated via HPLC analysis (>95% purity threshold) and structural confirmation through NMR and mass spectrometry . Critical parameters include flow rate (e.g., 2.0 mL/min) and solvent polarity adjustments to resolve structurally similar lignans like diphyllin apioside and justicidin derivatives.

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are essential?

Structural characterization involves:

- 1D/2D NMR (e.g., 1H, 13C, HSQC, HMBC) to identify the acetylated apioside moiety and lignan backbone.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M−H]− ions).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What in vitro assays are used for preliminary screening of this compound’s bioactivity?

Common assays include:

- MTT assay for cytotoxicity profiling (e.g., IC50 values in cancer cell lines like A375 melanoma).

- Plaque reduction assays for antiviral activity (e.g., against influenza or Ebola pseudoviruses).

- Fluorescence microscopy (e.g., acridine orange staining) to assess apoptosis induction .

Advanced Research Questions

Q. How does this compound modulate apoptotic pathways, and what experimental designs validate its mechanism?

Studies use caspase-3/7 activation assays and Bax/Bcl-2 ratio analysis (via Western blot) to confirm apoptosis. For example, in A375 cells, this compound increases green fluorescence (apoptotic markers) in fluorescence microscopy and disrupts mitochondrial membrane potential. Dose-response curves and time-lapsed imaging are critical for kinetic analysis .

Q. What strategies resolve contradictions in reported antiviral mechanisms of this compound across studies?

Discrepancies in antiviral efficacy (e.g., against HIV vs. influenza) may arise from differences in:

- Cell models (e.g., primary cells vs. immortalized lines).

- Assay sensitivity (e.g., TCID50 vs. plaque assays).

- Compound solubility (use of DMSO vs. aqueous carriers). Meta-analyses comparing viral entry inhibition (e.g., V-ATPase blockade) versus replication interference (RT-PCR for viral RNA) are recommended .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR approaches include:

- Acetylation/deacetylation of the apioside group to assess impact on membrane permeability.

- Comparative cytotoxicity testing of analogues (e.g., diphyllin methyl ether vs. acetyl apioside) in parallel assays.

- Molecular docking to predict interactions with targets like V-ATPase or apoptotic proteins .

Q. What experimental controls are critical when studying this compound’s off-target effects in complex biological systems?

Essential controls:

- Solvent controls (e.g., DMSO at equivalent concentrations).

- Positive controls (e.g., staurosporine for apoptosis, oseltamivir for antiviral activity).

- Gene silencing (siRNA for suspected targets like Bax) to confirm mechanism specificity .

Q. Methodological Best Practices

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

- Use logarithmic serial dilution (e.g., 0.1–100 µM) to capture full dose-response curves.

- Include primary human cells (e.g., PBMCs) to assess therapeutic index.

- Validate results across ≥3 biological replicates to account for batch variability .

Q. What statistical frameworks are appropriate for analyzing synergistic/antagonistic effects of this compound in combination therapies?

Apply Chou-Talalay combination index (CI) or Bliss independence models with software like CompuSyn. Ensure isobolographic analysis to distinguish additive vs. synergistic effects .

Q. How can researchers address solubility challenges of this compound in in vivo studies?

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Structural Characteristics of Diphyllin Derivatives

| Compound | Core Structure | Glycosylation/Acetylation | Key Modifications |

|---|---|---|---|

| Diphyllin acetyl apioside | Arylnaphthalene lactone | Apiofuranoside + 5-acetyl group | Enhanced lipophilicity |

| Diphyllin apioside | Arylnaphthalene lactone | Apiofuranoside (no acetyl) | Polar sugar moiety |

| Diphyllin | Arylnaphthalene lactone | None | Aglycone form |

| Justicidin B | Arylnaphthalene lactone | None | Methoxy substitutions at C-6 |

| Tuberculatin | Arylnaphthalene lactone | Apiofuranoside + unknown groups | Structurally similar to this compound |

Key Notes:

- The acetyl group in this compound increases its apolar character, improving cutaneous absorption and anti-inflammatory efficacy compared to diphyllin apioside .

- Glycosylation (e.g., apioside vs. glucoside) affects steric bulk and antiviral activity; smaller sugars (e.g., apiofuranose) enhance potency .

Pharmacological Activity Comparison

Table 2: Bioactivity Data of Diphyllin Derivatives

Key Findings :

Anti-inflammatory superiority : this compound’s acetyl group enhances skin permeability, making it 4.5-fold more potent than tuberculatin and indomethacin .

Antiviral specificity: Non-acetylated glycosides (e.g., justicidinosides A–C) show reduced antiviral activity (MIC = 16–125 µg/mL) due to steric hindrance from larger sugar moieties .

Enzyme inhibition : Only acetylated derivatives (e.g., this compound) inhibit 5-LOX, critical in inflammatory pathways .

Mechanistic Differences

- This compound : Targets 5-LOX to block LTB4 synthesis and suppresses TPA-induced edema via COX-2 downregulation .

- Diphyllin: Induces apoptosis in cancer cells (e.g., A375 melanoma) by modulating Bax/Bcl-2 ratios and activating caspase-3/7 .

- Diphyllin O-glucoside : Exhibits reduced anti-inflammatory activity (IC50 >20 µM) due to lower membrane permeability .

Clinical and Research Implications

准备方法

Botanical Sources and Initial Extraction

Diphyllin acetyl apioside is primarily isolated from Justicia procumbens L., a plant traditionally used in East Asian medicine . The initial extraction process involves solvent-based partitioning to concentrate lignan glycosides:

-

Plant Material Preparation : Dried whole plants are pulverized into fine powder to maximize surface area for solvent interaction.

-

Solvent Extraction : The powdered material undergoes reflux extraction with 95% ethanol, a solvent chosen for its ability to solubilize both polar and nonpolar lignans . This step typically involves multiple extraction cycles (e.g., 3 h, 2 h, 2 h) to ensure exhaustive compound recovery.

-

Liquid-Liquid Partitioning : The ethanol extract is concentrated under reduced pressure and sequentially partitioned with petroleum ether and ethyl acetate. The ethyl acetate fraction, enriched in lignans, is retained for further purification .

This crude extract contains this compound alongside structurally similar lignans, necessitating advanced separation techniques.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has emerged as the most efficient method for isolating this compound due to its high recovery rates and avoidance of solid-phase adsorption . The process involves two sequential separations using optimized solvent systems:

First-Stage HSCCC Separation

Solvent System : Petroleum ether–ethyl acetate–methanol–water (1:0.7:1:0.7, v/v)

Flow Rate : 2.0 mL/min

Stationary Phase Retention : 68%

Outcome :

-

Five major fractions are obtained, including an enriched mixture of this compound (compound e ) and four other lignans .

-

The enriched mixture (91.3 mg) is collected for secondary purification.

Second-Stage HSCCC Separation

Solvent System : Petroleum ether–ethyl acetate–methanol–water (3:3.8:3:3.8, v/v)

Flow Rate : 3.0 mL/min

Stationary Phase Retention : 72%

Outcome :

-

This compound is isolated as a distinct peak with a retention time of 2.5 h .

-

Final yield: 7.9 mg from 320 mg crude extract (2.47% recovery).

Table 1: HSCCC Parameters for this compound Isolation

| Parameter | First-Stage HSCCC | Second-Stage HSCCC |

|---|---|---|

| Solvent Ratio (Pet:EtOAc:MeOH:H₂O) | 1:0.7:1:0.7 | 3:3.8:3:3.8 |

| Flow Rate (mL/min) | 2.0 | 3.0 |

| Stationary Phase Retention | 68% | 72% |

| Purity Achieved | 94.1% | 94.1% |

Solvent System Optimization

The selection of biphasic solvent systems is critical for HSCCC efficacy. Partition coefficients (KD) determine solvent suitability:

Increasing ethyl acetate and water ratios in the second-stage system reduced mobile phase elution strength, resolving co-eluted lignans.

Analytical Validation

Post-purification analysis ensures compound identity and purity:

-

High-Performance Liquid Chromatography (HPLC) :

-

Structural Elucidation :

Comparative Efficiency of HSCCC

Traditional solid-phase chromatography often requires multiple steps and results in lower recovery due to irreversible adsorption . In contrast, HSCCC offers:

-

Higher Recovery : 94–98% compared to 60–70% for silica gel chromatography.

-

Shorter Duration : 8 h for full separation versus 24–48 h for conventional methods.

属性

CAS 编号 |

111647-42-8 |

|---|---|

分子式 |

C28H26O12 |

分子量 |

554.5 g/mol |

IUPAC 名称 |

[(3S,4R)-5-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-3,4-dihydroxyoxolan-3-yl]methyl acetate |

InChI |

InChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1 |

InChI 键 |

UOOSHUGMIURKRC-KXPDKNHFSA-N |

SMILES |

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |

手性 SMILES |

CC(=O)OC[C@]1(COC([C@@H]1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |

规范 SMILES |

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |

同义词 |

4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin acetyl apioside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。